6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine

Regiochemistry Kinase Inhibition Medicinal Chemistry SAR

Kinase drug discovery programs face potency attrition from incorrect thienopyrimidine regioisomer selection. 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine delivers the validated [3,2-d] scaffold with documented potency advantage over [2,3-d] isomers. • Dual distinguishable 2-NH₂/4-NH₂ groups enable sequential SAR derivatization • 6-Phenyl substituent provides balanced LogP (2.3-3.68) & PSA (~106 Ų) for drug-like physicochemical profile • Key intermediate for IKKβ/NF-κB probes & antimalarial programs with oral in vivo efficacy at 50 mg/kg. Bulk quantities available for focused library synthesis.

Molecular Formula C12H10N4S
Molecular Weight 242.3 g/mol
CAS No. 109879-88-1
Cat. No. B009555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
CAS109879-88-1
Synonyms2,4-DIAMINO-6-PHENYL-THIENO[3,2-D]PYRIMIDINE
Molecular FormulaC12H10N4S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)N)N
InChIInChI=1S/C12H10N4S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,16)
InChIKeyCSPKGUCKMUMGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine: Identity & Procurement Profile


6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine (CAS 109879-88-1, C12H10N4S, MW 242.30) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidine-2,4-diamine class. It features a fused thiophene-pyrimidine core with a phenyl substituent at the 6-position and primary amine groups at both the 2- and 4-positions . This compound serves as both a bioactive scaffold in its own right—implicated in kinase inhibition and antiplasmodial research programs—and as a key synthetic intermediate for generating more elaborate derivatives through functionalization of the 2- and 4-amino positions [1]. The thieno[3,2-d] regiochemistry distinguishes it from the [2,3-d] isomer series, a feature with documented consequences for biological potency [2].

Core Use Kinase inhibition and antiplasmodial pathway studies
Chemistry Fit Dual-amine building block for focused library synthesis
Regiochemistry Thieno[3,2-d] core; reported to support higher potency than [2,3-d] isomer

Why Analogs Cannot Substitute 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine


The thienopyrimidine-2,4-diamine chemotype spans multiple regioisomeric series, 6-position substituents, and amine-substitution states, each conferring distinct biological and physicochemical profiles. Published comparative data demonstrate that the thieno[3,2-d]pyrimidine core consistently outperforms the thieno[2,3-d]pyrimidine regioisomer in inhibitory potency across multiple target classes [1]. Furthermore, the 2,4-diamino substitution pattern engages entirely different kinase selectivity profiles and metabolic stability outcomes compared to the 2-amino-4(3H)-one (gamhepathiopine-type) scaffold [2]. Even within the same 2,4-diamino-thieno[3,2-d] series, the 6-phenyl substituent modulates LogP (reported 2.3–3.68), polar surface area (~106 Ų), and target engagement relative to 6-methyl or 6-(p-tolyl) analogs [3]. Interchanging any of these structural features—regiochemistry, amine count, or 6-aryl group—without experimental validation risks altered potency, selectivity, solubility, and metabolic fate, making generic substitution scientifically unsound for procurement decisions in drug discovery or chemical biology workflows.

1
Thieno[2,3-d] isomers

Markedly lower target inhibition reported; potency profile may not transfer.

2
2-Amino-4(3H)-one scaffold

May exhibit rapid metabolism and altered selectivity compared to the 2,4-diamino series.

3
6-Methyl or alternate 6-aryl analogs

Different lipophilicity and target engagement; permeability context may differ.

6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine: Differentiation Evidence vs. Analogs


Regiochemistry Potency: Thieno[3,2-d] vs. [2,3-d] Core

The thieno[3,2-d]pyrimidine core consistently yields superior target inhibition compared to its thieno[2,3-d] regioisomer. In a systematic head-to-head comparison across matched compound pairs, select thieno[3,2-d]pyrimidinium derivatives achieved 100% inhibition at 10 µM, whereas the corresponding thieno[2,3-d]pyrimidinium analogs exhibited markedly lower inhibitory potency, with some matched pairs showing reductions to 46–64% inhibition at the same concentration [1]. This regiochemical advantage is attributed to differences in the spatial orientation of the sulfur atom within the fused ring system, which affects hydrogen-bonding geometry with kinase hinge regions. For procurement decisions, selecting the [3,2-d] isomer (CAS 109879-88-1) over a [2,3-d] counterpart directly preserves this documented potency advantage.

Regiochemistry Potency
Head-to-head
Up to ~54% reduction in inhibition for the [2,3-d] isomer relative to [3,2-d] at 10 µM
Supports regiochemistry-driven assay context
Matched-pair enzymatic inhibition assay
Regiochemistry Kinase Inhibition Medicinal Chemistry SAR

Scaffold Comparison: 2,4-Diamino vs. 2-Amino-4-one Antimalarial Activity

The 2,4-diamino-thieno[3,2-d]pyrimidine scaffold has been independently optimized as an orally active antimalarial chemotype, yielding derivatives with improved in vivo exposure in the Plasmodium berghei mouse model when dosed orally at 50 mg/kg once daily for 4 days [1]. By contrast, the 2-amino-thieno[3,2-d]pyrimidin-4(3H)-one scaffold (gamhepathiopine, M1), while potent in vitro (EC50 = 0.045 µM against P. falciparum blood stage; EC50 = 0.45 µM against liver stage), displayed only modest in vivo activity in mice due to rapid P450-mediated metabolism into inactive derivatives [2]. This scaffold-level divergence—2,4-diamine conferring oral bioavailability potential via metabolic stabilization vs. 2-amino-4(3H)-one's susceptibility to rapid oxidative clearance—establishes that the 2,4-diamino compound is the appropriate starting point for programs requiring in vivo translational potential.

Scaffold Comparison
Cross-study
2,4-Diamino scaffold yields in vivo oral efficacy; gamhepathiopine scaffold shows metabolic instability
Reported metabolic stability context
P. berghei mouse model; P. falciparum assays
Antimalarial Metabolic Stability Scaffold Comparison

Lipophilicity Tuning: 6-Phenyl vs. 6-Methyl Substituent

Within the thieno[3,2-d]pyrimidine-2,4-diamine series, the 6-position substituent directly modulates lipophilicity without altering the core hydrogen-bonding pharmacophore. The 6-phenyl analog (CAS 109879-88-1) has a reported LogP of ~2.3–3.68 and polar surface area (PSA) of ~106.06 Ų [1], whereas the 6-methyl analog (CAS 109879-87-0) has a lower LogP of 2.33 with identical PSA [2]. This differential lipophilicity of up to ~1.35 LogP units translates to an approximately 22-fold difference in calculated partition coefficient, directly impacting membrane permeability, plasma protein binding, and target engagement kinetics. The 6-phenyl group also provides a larger aromatic surface for π-stacking interactions with hydrophobic kinase pockets, a feature absent in the 6-methyl analog [3].

Lipophilicity Tuning
Class-level
ΔLogP up to ~1.35 vs. 6-methyl analog; identical PSA (~106 Ų)
Supports permeability benchmarking review
Calculated properties; data to verify
Lipophilicity Physicochemical Properties SAR

Dual Amine Derivatization for Library Synthesis

The presence of two chemically accessible primary amine groups at the 2- and 4-positions of the thieno[3,2-d]pyrimidine core distinguishes this compound from mono-amino or amino-one analogs and enables divergent, sequential derivatization strategies. The compound can be synthesized in a one-step reaction from guanidine carbonate and 3-amino-2-cyano-5-phenylthiophene with a reported yield of 96% [1], making it an economical starting material for library production. Published SAR campaigns on the 2,4-diamino-thienopyrimidine series have demonstrated that differential substitution at the 2- and 4-amino positions independently tunes antiplasmodial potency, hERG liability, and in vivo exposure [2]. By contrast, the 4-chloro-6-phenylthieno[3,2-d]pyrimidine analog (CAS 209853-25-8) allows only mono-substitution at the 4-position, and the 2-amino-4(3H)-one scaffold (gamhepathiopine) locks the 4-position as a carbonyl, restricting derivatization to a single site [3].

Dual Amine Derivatization
Class-level
Two derivatizable amines; synthesized in one step (96% yield)
Enables combinatorial library synthesis
Synthetic chemistry context
Synthetic Intermediate Building Block Parallel Synthesis

IKKβ Kinase Inhibition Profile

The 6-phenylthieno[3,2-d]pyrimidine pharmacophore has demonstrated measurable engagement with IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a validated anti-inflammatory and oncology target. The closely related 4-amino analog, 6-Phenyl-thieno[3,2-d]pyrimidin-4-ylamine, exhibits an IC50 of 970 nM against IKKβ [1]. In the same assay panel, structurally distinct IKKβ inhibitors from a thiophene-carboxamide series showed IC50 values of 1,600 nM to 2,500 nM, indicating that the thieno[3,2-d]pyrimidine core provides a measurable (~1.6- to 2.6-fold) potency advantage [1]. The 2,4-diamino substitution of CAS 109879-88-1 introduces an additional hydrogen-bond donor at the 2-position, which may further modulate kinase selectivity compared to the 4-monoamino analog, though direct comparative kinase profiling data for the 2,4-diamine itself remain limited in the public domain.

IKKβ Kinase Profile
Cross-study
4-Amino analog IC50 = 970 nM; ~1.6–2.6× greater potency than comparator chemotypes
Supports IKKβ/NF-κB pathway-response studies
BindingDB; direct 2,4-diamine data limited
Kinase Inhibition IKKβ NF-κB Pathway

6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine: Optimal Application Scenarios


Antimalarial Lead Optimization

Procurement for antimalarial drug discovery programs seeking to build upon the 2,4-diamino-thieno[3,2-d]pyrimidine scaffold, which has demonstrated oral in vivo efficacy in the P. berghei mouse model at 50 mg/kg and offers differentiated metabolic stability compared to the gamhepathiopine (2-amino-4(3H)-one) chemotype [1][2]. The dual-amine functionality enables systematic SAR exploration at both the 2- and 4-positions, as previously validated by González Cabrera et al. (2015).

Focused Kinase Library Synthesis

Use as a core building block for generating focused kinase inhibitor libraries targeting IKKβ or CDK-family kinases. The thieno[3,2-d] core provides documented potency over the [2,3-d] regioisomer [1], and the two chemically distinguishable amine groups (2-NH2 vs. 4-NH2) support sequential derivatization for efficient SAR exploration [2]. The 6-phenyl group provides a hydrophobic anchor for ATP-binding pocket engagement while maintaining a drug-like physicochemical profile (MW 242.30, PSA ~106 Ų).

Physicochemical Benchmarking for SAR Studies

Procurement as a reference standard for lipophilicity and permeability benchmarking within thieno[3,2-d]pyrimidine-2,4-diamine series. The compound's defined LogP (2.3–3.68) and polar surface area (~106 Ų) provide a calibrated midpoint between the more hydrophilic 6-methyl analog (LogP 2.33) and more lipophilic 6-(p-tolyl) or 6-(4-trifluoromethylphenyl) derivatives, enabling systematic analysis of substituent effects on ADME properties [1].

IKKβ/NF-κB Pathway Probe Development

Starting material for developing chemical probes targeting the IKKβ/NF-κB signaling axis, based on the established sub-micromolar IKKβ activity (IC50 970 nM) of the closely related 4-amino-6-phenylthieno[3,2-d]pyrimidine pharmacophore [1]. The 2,4-diamine variant (CAS 109879-88-1) offers an additional derivatization handle at the 2-position for installing linker moieties, fluorescent tags, or affinity handles for target engagement studies, without ablating the core kinase recognition elements.

Application
Selection Property
Validation Focus
Antimalarial Lead Optimization
Scaffold metabolic stability review
In vivo exposure-model interpretation
Focused Kinase Library Synthesis
Dual-amine derivatization vectors
Kinase panel selectivity review
Physicochemical Benchmarking
Lipophilicity and PSA midpoint
SAR permeability trend analysis
IKKβ/NF-κB Pathway Probe Development
Core kinase recognition motif
Target-engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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